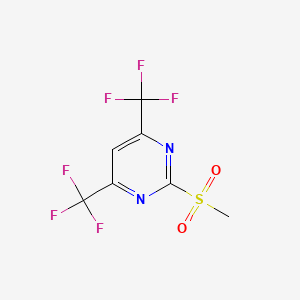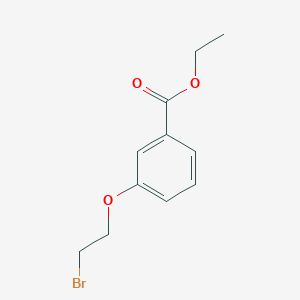
2-(3-fluoro-2-hydroxyphenyl)acetonitrile
概要
説明
2-(3-fluoro-2-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of 2-(3-fluoro-2-hydroxyphenyl)acetonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-2-hydroxyphenylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
科学的研究の応用
2-(3-fluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3-fluoro-2-hydroxyphenyl)acetonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
3-Fluorophenylacetonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenylacetonitrile: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-hydroxyphenylacetonitrile: Has an additional hydroxyl group, which can lead to different chemical behavior.
Uniqueness: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H6FNO |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
2-(3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |
InChIキー |
BBJZKLLKJJWNPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)O)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
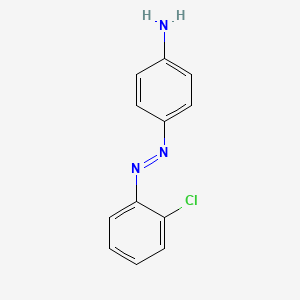
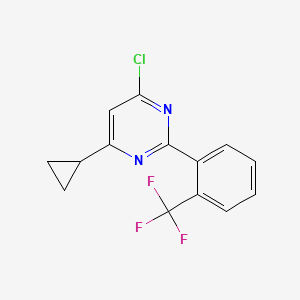

![4-[(7-Methyl-3-indolyl)-methyl]-piperidine](/img/structure/B8420181.png)

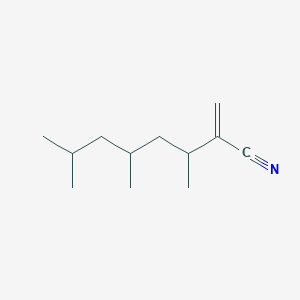

![tert-butyl 2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethylcarbamate](/img/structure/B8420199.png)


